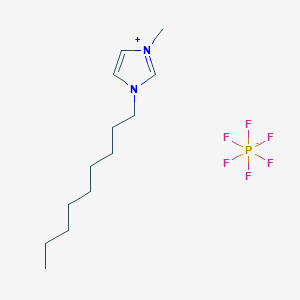

1-methyl-3-nonylimidazolium hexafluorophosphate

Description

Evolution and Significance of Ionic Liquids as Advanced Materials in Contemporary Chemistry

Ionic liquids (ILs) are a class of salts that are liquid at or near ambient temperatures, generally defined as having melting points below 100 °C. researchgate.net Their history dates back to the synthesis of ethylammonium (B1618946) nitrate (B79036) in 1914. proquest.com A significant evolution in the field occurred in the 1990s with the development of air- and water-stable ILs, which replaced moisture-sensitive anions with more robust alternatives like hexafluorophosphate (B91526). researchgate.netproquest.com This advancement broadened their applicability and sparked a surge in research. researchgate.net

ILs are often referred to as "designer solvents" because their physical and chemical properties can be finely tuned by modifying the structure of their constituent cations and anions. conicet.gov.ar This tunability allows for the creation of materials with specific characteristics tailored for various applications. rsc.orgrsc.org Key properties that distinguish ionic liquids from traditional organic solvents include negligible vapor pressure, high thermal and chemical stability, non-flammability, and high ionic conductivity. proquest.comconicet.gov.arrsc.orgrsc.org These unique attributes have positioned them as advanced materials in numerous fields, including green chemistry, catalysis, electrochemistry, and materials science. conicet.gov.archemimpex.com Their low volatility significantly reduces air pollution, making them environmentally friendlier alternatives to many conventional solvents. proquest.comchemimpex.com

The Imidazolium (B1220033) Cation and Hexafluorophosphate Anion: A Basis for Tailored Solvents and Functional Media

Rationale for Academic Investigation of 1-Methyl-3-nonylimidazolium Hexafluorophosphate in Relation to Structure-Property Relationships

The academic investigation of this compound is primarily driven by the need to understand fundamental structure-property relationships in ionic liquids. By systematically varying the length of the alkyl chain on the imidazolium cation, researchers can elucidate how molecular-level changes affect macroscopic properties. The nonyl (C₉) chain is particularly interesting as it represents a significant increase in alkyl chain length compared to more commonly studied analogues like butyl (C₄) or hexyl (C₆) derivatives. wikipedia.orgiolitec.de

This extended alkyl chain is expected to influence several key physicochemical properties. acs.org Longer alkyl chains generally lead to increased van der Waals interactions, which can affect viscosity and density. nih.gov They also enhance the self-aggregation behavior of the cations, leading to the formation of nanostructures within the liquid. rsc.orgresearchgate.net Studying the nonyl derivative allows scientists to probe the transition from simple ionic liquid behavior to more complex, structured fluid phases. This research is crucial for designing ionic liquids with precisely controlled properties, such as tailored solubility for specific solutes, optimized viscosity for electrochemical applications, or enhanced surface activity. rsc.orgacs.org

Physicochemical Properties of 1-Alkyl-3-methylimidazolium Hexafluorophosphate Series

The following table illustrates the effect of increasing the alkyl chain length on the melting point of 1-alkyl-3-methylimidazolium hexafluorophosphate ionic liquids.

| Cation | Alkyl Chain | CAS Number | Melting Point (°C) |

| 1-Butyl-3-methylimidazolium | Butyl (C₄) | 174501-64-5 | -8 wikipedia.org |

| 1-Hexyl-3-methylimidazolium (B1224943) | Hexyl (C₆) | 304680-35-1 | -61 iolitec.de |

| 1-Octyl-3-methylimidazolium | Octyl (C₈) | 304680-36-2 | N/A |

| 1-Methyl-3-nonylimidazolium | Nonyl (C₉) | 402846-78-0 | N/A |

Properties

IUPAC Name |

1-methyl-3-nonylimidazol-1-ium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N2.F6P/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-15;1-7(2,3,4,5)6/h11-13H,3-10H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJSILOBVNUUAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25F6N2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Research

General Synthesis Strategies for Imidazolium-Based Ionic Liquids

The synthesis of 1-methyl-3-nonylimidazolium hexafluorophosphate (B91526) generally follows a well-trodden path for creating imidazolium-based ionic liquids. This involves an initial N-alkylation of a suitable imidazole (B134444) precursor to form the desired cation, followed by an anion exchange step to introduce the hexafluorophosphate anion.

Alkylation Procedures for N-Methylimidazole Precursors

The formation of the 1-methyl-3-nonylimidazolium cation is achieved through the quaternization of N-methylimidazole. This is a type of alkylation reaction where the lone pair of electrons on one of the nitrogen atoms of the imidazole ring attacks an electrophilic carbon atom of an alkylating agent. organic-chemistry.org In the case of 1-methyl-3-nonylimidazolium hexafluorophosphate, the precursor is 1-methylimidazole (B24206), and the alkylating agent is a nonyl halide, such as 1-bromononane (B48978) or 1-chlorononane.

The reaction is typically carried out by heating a mixture of 1-methylimidazole and the nonyl halide, often in a solvent or neat. orgsyn.org The choice of solvent can influence reaction times and yields. While some syntheses are performed without a solvent, the use of solvents like acetonitrile (B52724) can facilitate the reaction, especially when dealing with solid reactants or viscous products. orgsyn.org The reaction temperature is a critical parameter and is usually elevated to accelerate the rate of quaternization. Upon completion, the intermediate salt, 1-methyl-3-nonylimidazolium halide, is formed.

Table 1: General Conditions for Alkylation of N-Methylimidazole

| Parameter | Typical Conditions |

| Precursor | 1-Methylimidazole |

| Alkylating Agent | 1-Bromononane, 1-Chlorononane |

| Solvent | Acetonitrile, Toluene, or neat |

| Temperature | Reflux or elevated temperatures (e.g., 75-85°C) |

| Reaction Time | Several hours to days |

Anion Metathesis Reactions for Hexafluorophosphate Formation

Following the successful synthesis of the 1-methyl-3-nonylimidazolium halide, the next step is to replace the halide anion with the hexafluorophosphate anion (PF₆⁻). This is accomplished through an anion metathesis or anion exchange reaction. rsc.org A common method involves reacting the imidazolium (B1220033) halide with a hexafluorophosphate salt, such as potassium hexafluorophosphate (KPF₆) or sodium hexafluorophosphate (NaPF₆), in a suitable solvent. orgsyn.org

Water is often used as the solvent for this reaction, as it readily dissolves the inorganic hexafluorophosphate salt and the imidazolium halide. orgsyn.org Upon mixing, the desired this compound, which is often hydrophobic, separates from the aqueous phase, forming a distinct layer. researchgate.net This phase separation drives the reaction to completion. The resulting ionic liquid can then be separated from the aqueous phase, which contains the displaced halide salt (e.g., KCl or NaCl). The use of potassium or sodium salts is advantageous as it avoids the handling of corrosive hexafluorophosphoric acid. orgsyn.org

Advanced Synthetic Approaches and Process Optimization for this compound

While the general two-step synthesis is robust, research into advanced synthetic methodologies for ionic liquids aims to improve efficiency, reduce reaction times, and enhance product purity. For long-chain imidazolium ionic liquids like this compound, these advancements are particularly relevant.

One advanced approach is the use of microwave irradiation to accelerate the alkylation step. orientjchem.org Microwave-assisted synthesis can significantly reduce reaction times from hours or days to minutes, often leading to higher yields and cleaner products. rsc.org This technique provides rapid and uniform heating, which can be particularly beneficial for the synthesis of longer-chain imidazolium salts that might otherwise require prolonged heating. orientjchem.org

Process optimization often focuses on the reaction conditions of both the alkylation and anion metathesis steps. This can include a systematic study of solvent effects, reaction temperature, and molar ratios of reactants. For the alkylation of N-methylimidazole with a nonyl halide, optimization might involve screening different solvents to find one that maximizes both solubility of the reactants and the rate of reaction. In the anion metathesis step, optimization could involve adjusting the concentration of the salt solutions and the extraction solvent to maximize the yield and purity of the final product.

Purification Techniques for High-Purity this compound in Research Settings

Achieving high purity is crucial for many applications of ionic liquids. Impurities, such as residual starting materials, solvents, or byproducts from the synthesis, can significantly alter the physicochemical properties of the ionic liquid. For this compound, a multi-step purification process is typically employed.

After the anion metathesis reaction, the crude ionic liquid is separated from the aqueous phase. It is then washed multiple times with deionized water to remove any remaining inorganic salts and other water-soluble impurities. orgsyn.org Since this compound is hydrophobic, this washing step is effective in removing hydrophilic impurities.

Following the water washes, the ionic liquid is typically dissolved in a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate. orgsyn.org This solution can then be treated with a drying agent, like anhydrous magnesium sulfate (B86663) or sodium sulfate, to remove residual water. orgsyn.org The solution is then filtered, and the solvent is removed under reduced pressure.

For research settings requiring very high purity, further purification steps may be necessary. These can include treatment with activated carbon to remove colored impurities. Finally, the ionic liquid is dried under high vacuum at an elevated temperature for an extended period to remove any remaining volatile organic compounds and water.

Table 2: Summary of Purification Steps

| Step | Purpose |

| Water Washing | Removal of inorganic salts and water-soluble impurities |

| Solvent Extraction | Separation from aqueous phase and further purification |

| Drying with Agent | Removal of dissolved water |

| Activated Carbon Treatment | Removal of colored impurities |

| High Vacuum Drying | Removal of residual volatile compounds and water |

Advanced Spectroscopic and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dynamics Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the structure, dynamics, and interactions of ionic liquids at the molecular level. For 1-methyl-3-nonylimidazolium hexafluorophosphate (B91526), NMR studies, particularly those focusing on nuclear relaxation, have been instrumental in characterizing the complex motional behavior of its constituent ions.

The reorientational dynamics of the 1-methyl-3-nonylimidazolium ([MNIM]⁺) cation have been quantitatively investigated using ¹³C spin-lattice relaxation time (T₁) measurements. nih.gov This technique measures the time it takes for the carbon nuclei to return to their thermal equilibrium state after being perturbed by a radiofrequency pulse. The rate of this relaxation is highly sensitive to the rotational motions of the molecule.

Research has applied a specific methodology to analyze ¹³C T₁ data for the aromatic carbons within the imidazolium (B1220033) ring of the [MNIM]⁺ cation. nih.gov By measuring these relaxation times over a temperature range of 282 K to 362 K, researchers can determine how the rotational speed of the cation changes with temperature and viscosity. nih.gov The analysis of these relaxation rates provides a detailed picture of the molecular tumbling and local motions, revealing that the dynamics of the ionic liquid are complex and can indicate phase changes within the studied temperature range. nih.gov A key aspect of this research is the ability to use the relaxation data to calculate pseudorotational correlation times, which are crucial for a deeper understanding of the liquid's dynamics. nih.govresearchgate.net

Pseudorotational correlation times (τc) are a measure of the time it takes for a molecule to rotate by approximately one radian and are derived from ¹³C spin-lattice relaxation data. researchgate.net For 1-methyl-3-nonylimidazolium hexafluorophosphate, these correlation times have been successfully determined from ¹³C T₁ values. nih.gov This parameter is essential for linking macroscopic properties like viscosity to molecular-level rotational dynamics. nih.gov

The relationship between rotational motion, temperature, and viscosity is often explored using the Stokes-Einstein-Debye (SED) model. nih.gov The original SED relation connects the rotational diffusion of a particle to the viscosity of the surrounding fluid. arxiv.org However, for complex systems like ionic liquids, modifications to the classical SED model are often necessary. nih.gov In the study of [MNIM]PF₆, modifications such as the Hu-Zwanzig correction were applied to the SED model. nih.gov This approach allowed for the determination of the molecular radius of the 1-methyl-3-nonylimidazolium cation. nih.gov The calculated cationic radius showed good agreement with values obtained from density functional theory (DFT) gas-phase calculations, validating the application of the modified theoretical model to this system. nih.gov

A critical step in analyzing the dynamics of this compound involves separating these two contributions. nih.gov A method has been developed that uses experimentally determined pseudorotational correlation times and Nuclear Overhauser Effect (NOE) factors to isolate the dipolar relaxation rate from the total observed relaxation rate for each aromatic carbon in the imidazolium ring. nih.govresearchgate.net

This separation allows for the direct calculation of the chemical shift anisotropy (Δσ) values. For the [MNIM]⁺ cation, Δσ values were obtained for the carbons of the imidazolium ring as well as the adjacent methylene (B1212753) and methyl carbons. nih.gov The average Δσ values for the ring carbons were found to be comparable to those of pyrimidine (B1678525) in liquid crystal solutions, providing valuable insight into the electronic environment of the imidazolium ring. nih.gov

Table 1: Chemical Shift Anisotropy (Δσ) Values for Carbons in the 1-Methyl-3-nonylimidazolium ([MNIM]⁺) Cation

| Carbon Atom | Chemical Shift Anisotropy (Δσ) / ppm |

| Imidazolium Ring Carbons | Similar to pyrimidine |

| Adjacent Methylene Carbon | Determined |

| Adjacent Methyl Carbon | Determined |

Note: This table summarizes the findings from the source material, which states that Δσ values were obtained and provides a qualitative comparison for the ring carbons. nih.gov

A comprehensive understanding of an ionic liquid's dynamics requires probing the motion of both the cation and the anion. Multi-nuclear NMR is ideally suited for this purpose. While ¹H and ¹³C NMR are used to study the organic cation, nuclei such as ¹⁹F and ³¹P are excellent probes for the hexafluorophosphate ([PF₆]⁻) anion.

By measuring the self-diffusion coefficients of each ion using pulsed-field gradient (PFG) NMR, the translational motion (diffusion) of the cation and anion can be determined independently. Studies on similar ionic liquids, such as those containing the BF₄⁻ anion, have successfully used ¹H, ¹⁹F, and ¹¹B NMR to measure self-diffusion coefficients and spin-lattice relaxation times. nih.gov These multi-nuclear approaches allow for a detailed comparison between translational and rotational motions. nih.gov For this compound, a similar strategy would be employed:

¹H NMR: To measure the diffusion and rotational correlation times of the [MNIM]⁺ cation.

¹⁹F and ³¹P NMR: To independently measure the diffusion and rotational dynamics of the [PF₆]⁻ anion. researchgate.net

Comparing the diffusion coefficients and correlation times from all nuclei provides a complete picture of ion pairing, relative ion mobility, and the mechanisms governing transport properties in the ionic liquid. nih.gov

The physical properties of imidazolium-based ionic liquids are heavily influenced by the network of inter-ionic interactions, particularly hydrogen bonds. The protons on the imidazolium ring, especially the one at the C2 position, are acidic and can act as hydrogen-bond donors to the anion.

In this compound, the primary hydrogen bonding interaction is expected to be between the C-H groups of the cation and the fluorine atoms of the [PF₆]⁻ anion (C-H···F). nih.gov NMR spectroscopy is a sensitive tool for detecting such interactions. Analysis of ¹³C dipole-dipole relaxation rates can identify the formation of hydrogen bonds between counterions. researchgate.netncku.edu.tw Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide direct evidence of spatial proximity between the cation's protons and the anion's fluorine atoms, confirming the presence and nature of these crucial interactions that govern the short-range structure of the liquid. The strength and prevalence of this hydrogen bonding network significantly impact properties like viscosity and thermal stability. nih.gov

Vibrational Spectroscopy for Molecular Architecture and Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of molecules. These techniques are highly sensitive to molecular structure, conformation, and intermolecular interactions, such as hydrogen bonding. researchgate.net

For imidazolium-based ionic liquids like this compound, the C-H stretching vibrations of the imidazolium ring are particularly informative. researchgate.net The frequencies of these vibrations are known to shift upon the formation of hydrogen bonds. Studies on the closely related 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM]PF₆) have demonstrated the existence of C-H···F hydrogen bond-like interactions between the cation and the [PF₆]⁻ anion. nih.gov When the C-H group engages in hydrogen bonding, its stretching frequency typically shifts, and the magnitude of this shift can be correlated with the strength of the interaction. By analyzing the vibrational spectra of this compound, one can directly observe the effects of the inter-ionic hydrogen bonding network, confirming the interactions between the imidazolium ring and the hexafluorophosphate anion. nih.govresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis of this compound

FT-IR spectroscopy is a powerful technique for identifying the functional groups and probing the molecular structure of this compound. The infrared spectrum of this ionic liquid is characterized by absorption bands corresponding to the vibrational modes of the 1-methyl-3-nonylimidazolium ([C9mim]⁺) cation and the hexafluorophosphate (PF₆⁻) anion.

The vibrational modes of the imidazolium ring and its substituents are particularly informative. The C-H stretching vibrations of the imidazolium ring typically appear at higher frequencies compared to those of the alkyl chain. ijcrr.com Specifically, the asymmetric and symmetric stretching vibrations of the C-H bonds on the imidazolium ring are observed in the region of 3100–3200 cm⁻¹. researchgate.net The C-H stretching modes of the nonyl and methyl groups are found in the 2800–3000 cm⁻¹ range.

The in-plane and out-of-plane bending vibrations of the imidazolium ring C-H bonds also provide valuable structural information. nih.govacs.org For instance, out-of-plane bending modes involving the C(2)-H and C(4,5)-H bonds are sensitive to cation-anion interactions. acs.org The hexafluorophosphate anion exhibits a strong, characteristic absorption band around 830-840 cm⁻¹, which is attributed to the P-F stretching vibration. researchgate.net

Detailed assignments of the principal FT-IR peaks for this compound, based on data from analogous imidazolium-based ionic liquids, are presented in the table below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3160, ~3120 | Imidazolium ring C-H stretching vibrations |

| ~2955, ~2855 | Asymmetric and symmetric C-H stretching of CH₂ and CH₃ groups (nonyl) |

| ~1570, ~1460 | Imidazolium ring C=C and C=N stretching vibrations |

| ~1170 | Imidazolium ring HCN and HCC bending vibrations |

| ~835 | P-F stretching vibration of the PF₆⁻ anion |

| ~750 | Imidazolium ring out-of-plane C-H bending |

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis of this compound

Complementing FT-IR spectroscopy, FT-Raman spectroscopy offers further insights into the vibrational modes of this compound. Raman spectroscopy is particularly sensitive to vibrations that involve a change in the polarizability of the molecule.

In the FT-Raman spectrum of this ionic liquid, the C-H stretching region (2800–3200 cm⁻¹) is often more prominent than in the IR spectrum. researchgate.net The symmetric vibrations of non-polar bonds, such as the C-C backbone of the nonyl chain, also give rise to distinct Raman signals. The imidazolium ring vibrations are readily observable, and their positions can be influenced by the nature of the anion and the length of the alkyl chain. nih.gov

The hexafluorophosphate anion also has a characteristic Raman active mode. The symmetric P-F stretching vibration of the octahedral PF₆⁻ anion is typically observed as a strong, sharp peak in the Raman spectrum. The presence of conformational isomers of the nonyl chain can lead to the appearance of multiple peaks in the regions associated with the alkyl chain vibrations, providing information on the liquid's structural organization. nih.gov

Key FT-Raman spectral features for this compound, extrapolated from studies on similar compounds, are summarized in the following table.

| Wavenumber (cm⁻¹) | Assignment |

| ~3150, ~3090 | Imidazolium ring C-H stretching vibrations |

| ~2930, ~2870 | Asymmetric and symmetric C-H stretching of CH₂ and CH₃ groups (nonyl) |

| ~1420 | Imidazolium ring symmetric stretching |

| ~740 | Symmetric P-F stretching vibration of the PF₆⁻ anion |

| ~620 | Imidazolium ring in-plane bending |

Correlating Experimental Vibrational Spectra with Theoretical Models for Imidazolium Hexafluorophosphates

To achieve a more profound understanding of the vibrational spectra of imidazolium hexafluorophosphates, experimental data are often correlated with theoretical models, primarily based on Density Functional Theory (DFT) calculations. researchgate.netias.ac.in These computational methods allow for the prediction of vibrational frequencies and intensities, which can then be compared with the experimental FT-IR and FT-Raman spectra.

This correlation serves several key purposes. Firstly, it aids in the accurate assignment of complex vibrational modes that may be difficult to interpret from experimental data alone. ias.ac.in By calculating the vibrational frequencies of the cation and anion, both as isolated ions and as an ion pair, researchers can gain insights into the effects of cation-anion interactions on the vibrational spectra. fgcu.edu

Secondly, theoretical models can be used to investigate the influence of conformational changes on the vibrational spectra. For instance, the long nonyl chain in the 1-methyl-3-nonylimidazolium cation can exist in various conformations (e.g., all-trans vs. gauche). DFT calculations can predict the vibrational spectra for different conformers, and by comparing these with the experimental spectra, it is possible to deduce the predominant conformations present in the liquid state. nih.gov

Furthermore, the combination of experimental and theoretical approaches is instrumental in understanding the nature of intermolecular forces, such as hydrogen bonding between the imidazolium ring protons and the fluorine atoms of the hexafluorophosphate anion. researchgate.net These interactions can cause shifts in the vibrational frequencies, which can be modeled and quantified through theoretical calculations. Recent advancements also utilize methods like maximally localized Wannier functions and Voronoi tessellation to obtain dipole moment distributions for vibrational spectra, showing excellent agreement with experimental values. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of the 1-methyl-3-nonylimidazolium cation and the hexafluorophosphate (B91526) anion, as well as their interactions within an ion pair.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic structure of ionic liquids like 1-methyl-3-nonylimidazolium hexafluorophosphate. By employing functionals such as B3LYP with basis sets like 6-311++G(d,p), researchers can obtain a stable structure of the gas-phase ion pair. researchgate.net These calculations reveal key geometric parameters, including bond lengths and angles, for both the cation and the anion.

The optimized structures show that the imidazolium (B1220033) ring is typically a planar pentagon. researchgate.net The calculations also help in understanding the nature of the chemical bonds within the ions. For instance, the bond lengths within the imidazolium ring indicate a conjugated double bond character. researchgate.net DFT studies on similar imidazolium-based ionic liquids reveal that interactions between the cation and anion can lead to slight distortions in their geometry compared to the isolated ions. researchgate.net Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, provides insights into atomic charge populations and intramolecular interactions. researchgate.net

| Parameter | Typical Value |

|---|---|

| Imidazolium N1-C2 Bond Length | ~1.34 Å |

| Imidazolium C2-N3 Bond Length | ~1.34 Å |

| Imidazolium N1-C5 Bond Length | ~1.38 Å |

| Imidazolium N3-C4 Bond Length | ~1.38 Å |

| Imidazolium C4-C5 Bond Length | ~1.33 Å |

| P-F Bond Length (in PF6-) | ~1.60 Å |

| Imidazolium C-N-C Angle | ~108-109° |

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for studying ionic liquids. These methods are crucial for developing accurate force fields used in larger-scale molecular dynamics simulations. nih.govacs.orgresearchgate.net For imidazolium hexafluorophosphates, ab initio calculations are used to model the gas-phase ion pair, providing a fundamental understanding of the cation-anion interaction. researchgate.net

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and reactive sites of the ions. osti.gov The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing regions of positive and negative potential. osti.govmdpi.com For the 1-methyl-3-nonylimidazolium cation, positive potential is typically localized around the hydrogen atoms of the imidazolium ring, particularly the C2-H, indicating these are sites for electrophilic attack or hydrogen bonding. The hexafluorophosphate anion exhibits a negative potential distributed over the fluorine atoms. mdpi.com

Frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for assessing the chemical stability and reactivity of an ionic liquid. irjweb.com The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a key descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity. icm.edu.plnih.gov For imidazolium hexafluorophosphate ionic liquids, the HOMO is typically localized on the PF6⁻ anion, while the LUMO is centered on the imidazolium cation. icm.edu.pl Studies on [BMIM][PF6] show a relatively large energy gap, indicating high stability. icm.edu.pl

| Ionic Liquid | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| [BMIM][PF6] | -4.375 | 0.458 | 4.833 | icm.edu.pl |

| [EMIM][PF6] | -4.375 | 0.299 | 4.674 | icm.edu.pl |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a single ion pair, Molecular Dynamics (MD) simulations are used to study the collective behavior and dynamic properties of the bulk liquid over time.

MD simulations are essential for investigating the dynamic properties of this compound, such as translational diffusion and reorientational dynamics. mdpi.comambermd.org Translational diffusion coefficients, which quantify the mobility of the ions within the liquid, can be calculated from the simulation trajectories. These simulations show that the movement of ions in ionic liquids is significantly slower than in conventional molecular solvents. mdpi.com

Reorientational dynamics describe how quickly the ions tumble and change their orientation. rsc.org In imidazolium-based ionic liquids, the cation can exhibit complex reorientational motions. mdpi.com Understanding these dynamic processes is crucial as they are directly related to macroscopic properties like viscosity and ionic conductivity. osti.gov The accuracy of these predictions depends heavily on the quality of the force field used in the simulation, which are often developed based on ab initio calculations. nih.govacs.org

MD simulations provide a detailed picture of the complex network of intermolecular interactions within the ionic liquid. The structure and properties of imidazolium-based systems are largely determined by a balance of Coulombic forces, dispersion forces, and hydrogen bonds. researchgate.net A key interaction in this compound is the hydrogen bonding between the acidic protons on the imidazolium ring (especially the one at the C2 position) and the fluorine atoms of the hexafluorophosphate anion. nih.govepa.gov

The presence and strength of these hydrogen bonds can be analyzed using tools like radial distribution functions (RDFs) derived from MD simulations. These analyses confirm the formation of C-H···F interactions. nih.gov The evolution of these hydrogen bonds over time, including their formation and breakage, is a dynamic process that influences the liquid's structure and transport properties. The long nonyl chain on the cation also contributes significantly to van der Waals interactions, potentially leading to nanoscale segregation within the liquid, a phenomenon that can be explored through advanced simulation techniques.

Analysis of Pair-Distribution Functions and Ion Aggregation Phenomena in Ionic Liquids

Molecular dynamics (MD) simulations are a powerful tool for investigating the liquid structure of ionic liquids. A key output from these simulations is the radial distribution function (RDF), or pair-distribution function, g(r), which describes the probability of finding another particle at a distance r from a reference particle. In the context of [C9mim][PF6], RDFs reveal the spatial arrangement of cations and anions relative to each other.

Studies on the 1-alkyl-3-methylimidazolium hexafluorophosphate ([Cnmim][PF6]) series show distinct structural features that evolve with the length of the alkyl chain. The RDFs typically show a primary peak at a short distance, indicating the strong ordering of counter-ions due to electrostatic attractions. For instance, the analysis of the P-C2 RDF (the distance between the phosphorus atom of the [PF6]⁻ anion and the C2 carbon of the imidazolium ring) shows a sharp peak, indicating a high probability of finding the anion in close proximity to this acidic proton on the cation ring.

A significant phenomenon in ionic liquids with longer alkyl chains, like the nonyl group in [C9mim][PF6], is the emergence of nanoscale heterogeneity. MD simulations and experimental X-ray and neutron scattering studies on the [Cnmim][PF6] series (where n=4, 6, 8) have demonstrated that as the alkyl chain length increases, the nonpolar alkyl tails tend to aggregate, forming nonpolar domains within the polar network of imidazolium rings and anions. This segregation leads to a pre-peak in the low-q region of the structure factor, which is a clear indicator of intermediate-range order. The position of this pre-peak is related to the size of the aggregated domains, and its intensity grows with increasing alkyl chain length. For [C9mim][PF6], it is expected that this nanoscale segregation is even more pronounced than in its shorter-chain counterparts like the hexyl- and octyl-derivatives.

| Alkyl Chain Length (n) | Interaction Pair | Primary Peak Position (Å) | Coordination Number (Integral of first peak) |

|---|---|---|---|

| 4 (Butyl) | P(anion) - C2(ring) | ~4.5 | ~1-2 |

| 6 (Hexyl) | P(anion) - C2(ring) | ~4.5 | ~1-2 |

| 8 (Octyl) | P(anion) - C2(ring) | ~4.5 | ~1-2 |

| 9 (Nonyl) | P(anion) - C2(ring) | ~4.5 (estimated) | ~1-2 (estimated) |

Predictive Modeling and Simulation-Based Approaches for Ionic Liquid Design

The vast number of potential cation-anion combinations makes the experimental screening of ionic liquids for specific applications a formidable task. Predictive modeling and simulation-based approaches are therefore essential for the rational design of ILs with desired properties.

Group Contribution Methods (GCM) for Ionic Liquid Property Prediction

Group Contribution Methods (GCM) are a class of predictive models based on the principle that the physical properties of a molecule can be estimated by summing the contributions of its constituent functional groups. This approach is particularly well-suited for ionic liquids, where systematic changes in the cation or anion structure lead to predictable changes in macroscopic properties.

For properties like viscosity, density, and heat capacity, GCMs have been developed for various families of ionic liquids, including the 1-alkyl-3-methylimidazolium hexafluorophosphates. In these models, the ionic liquid is deconstructed into its fundamental groups (e.g., the imidazolium ring, -CH3 group, -CH2- group, and the [PF6]⁻ anion). Each group is assigned a numerical value, and these values are used in a mathematical correlation, often as a function of temperature, to predict the property of interest.

For example, a GCM for viscosity might take the form of the Andrade equation, where the parameters are determined by summing the contributions of the constituent groups. Such models have shown good agreement with experimental data for a wide range of ionic liquids. For the [Cnmim][PF6] series, the contribution of the -CH2- group can be determined, allowing for the prediction of viscosity for members of the series for which experimental data is unavailable, such as [C9mim][PF6]. These methods offer a rapid and cost-effective way to estimate IL properties, facilitating the screening of candidates for various applications.

| Group | Contribution to Parameter A | Contribution to Parameter B |

|---|---|---|

| Imidazolium Ring | -1.50 | 800 |

| -CH3 (on ring) | -0.25 | 150 |

| -CH2- (in alkyl chain) | -0.10 | 50 |

| -CH3 (terminal) | -0.30 | 200 |

| [PF6]⁻ | -2.00 | 1000 |

Note: The viscosity (η) can be estimated using an equation of the form ln(η) = A + B/T, where A and B are the sums of the group contributions.

Machine Learning Approaches (e.g., Support Vector Machine) in Ionic Liquid Property Estimation

In recent years, machine learning (ML) has emerged as a powerful tool for predicting the properties of ionic liquids with high accuracy. These data-driven approaches can capture complex, non-linear relationships between the structure of an IL and its properties that may be missed by simpler models like GCM.

Various ML algorithms have been applied to IL property prediction, including artificial neural networks (ANNs), random forests, and Support Vector Machines (SVMs). SVM, particularly in its regression form (Support Vector Regression or SVR), is well-suited for this task. In an SVR model, the structure of the ionic liquid is represented by a set of numerical descriptors. These can range from simple constitutional descriptors (e.g., molecular weight, number of atoms of each element) to more complex quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges).

The SVR algorithm then maps these descriptors to the target property (e.g., viscosity, density, melting point) by finding an optimal hyperplane in a high-dimensional space that best fits the training data. The use of kernel functions allows SVR to model highly non-linear relationships.

For imidazolium-based ionic liquids, Quantitative Structure-Property Relationship (QSPR) studies using SVR have successfully predicted a range of thermophysical properties. These models are trained on existing experimental data and can then be used to make predictions for new, un-synthesized ILs. The performance of these models is often very high, with coefficients of determination (R²) exceeding 0.95, indicating a strong correlation between predicted and experimental values. Such models are invaluable for accelerating the discovery and design of new ionic liquids, including derivatives like this compound, for specific applications.

| Property | Coefficient of Determination (R²) | Root Mean Square Error (RMSE) | Average Absolute Relative Deviation (%) |

|---|---|---|---|

| Density | 0.992 | 0.01 g/cm³ | < 1% |

| Viscosity | 0.975 | 0.15 (log unit) | ~5-10% |

| Melting Point | 0.890 | 15 K | ~5% |

Advanced Research on Intermolecular Interactions and Dynamics

Detailed Mechanisms of Cation-Anion Intermolecular Interactions in 1-Methyl-3-nonylimidazolium Hexafluorophosphate (B91526)

The primary intermolecular interactions in 1-methyl-3-nonylimidazolium hexafluorophosphate are the electrostatic forces between the [C9mim]⁺ cation and the [PF6]⁻ anion. The nature and strength of these interactions are crucial in determining the structure and properties of the ionic liquid. Research on a series of 1-alkyl-3-methylimidazolium hexafluorophosphate clusters ([Cnmim][PF6]) has provided significant insights into these interactions. rsc.org

A key feature of the cation-anion interaction is the formation of hydrogen bonds between the acidic protons of the imidazolium (B1220033) ring and the fluorine atoms of the hexafluorophosphate anion. The proton at the C2 position of the imidazolium ring is particularly acidic and forms a strong, directional hydrogen bond with the anion. researchgate.net The protons at the C4 and C5 positions also participate in weaker hydrogen bonding.

The length of the nonyl alkyl chain on the imidazolium cation also plays a significant role. While the fundamental nature of the cation-anion bond is not drastically altered by the longer alkyl chain compared to shorter-chain analogues, the van der Waals interactions between the nonyl chains of adjacent cations become more pronounced. nih.gov This leads to the formation of nonpolar domains within the ionic liquid, which coexist with the polar network of cations and anions.

Elucidation of Molecular Reorientational Pathways in the Liquid State of Ionic Liquids

The molecular dynamics in the liquid state of this compound are complex, involving various reorientational motions of the cation and anion. Research utilizing ¹³C NMR relaxation data has been specifically conducted to understand these dynamics in [C9mim][PF6].

The reorientational motion of the ionic liquid can be deconvoluted into several components:

Internal rotations within the nonyl chain: The long alkyl chain exhibits considerable flexibility, with rotations and torsional motions occurring along the C-C bonds.

Reorientation of the imidazolium ring: The aromatic ring itself can undergo reorientational motions.

Anion reorientation: The [PF6]⁻ anion also tumbles within the liquid.

Molecular dynamics simulations on the [Cnmim][PF6] series have revealed that for ionic liquids with long alkyl chains, the orientational dynamics of the alkyl chain is the slowest relaxation mode. u-tokyo.ac.jp This slow structural relaxation is a direct consequence of the entanglement and van der Waals interactions of the long nonyl chains.

The reorientational dynamics of the imidazolium ring are influenced by the strong hydrogen bonding with the [PF6]⁻ anion. Specifically, the motion of the C2-H vector is significantly hindered due to this interaction. nih.gov In contrast, the terminal methyl group of the nonyl chain experiences more motional freedom.

The temperature dependence of these reorientational motions often follows non-Arrhenius behavior, which can be described by models such as the Vogel-Fulcher-Tammann (VFT) equation, indicating a glassy-like dynamic behavior. researchgate.netnih.gov

Mechanisms of Translational Diffusion of Constituent Ions in this compound

Translational diffusion in ionic liquids is the process by which ions move through the bulk liquid. In [C9mim][PF6], the diffusion of the [C9mim]⁺ cation and the [PF6]⁻ anion is a complex process influenced by the strong ionic interactions and the structural heterogeneity of the liquid.

The primary mechanism for ion transport is vehicular diffusion, where an ion moves along with its solvation shell. However, in ionic liquids, the "solvent" is composed of the other ions. The diffusion of an ion is therefore highly correlated with the motion of its neighboring counterions.

Molecular dynamics simulations have shown that in imidazolium-based ionic liquids, the diffusion coefficients of the cation and anion are often of a similar magnitude, though not necessarily identical. The long nonyl chain of the [C9mim]⁺ cation significantly impacts its diffusivity. The increased van der Waals interactions and the tendency to form nonpolar domains can lead to a slower diffusion of the cation compared to the anion. nih.gov

The diffusion of ions in [Cnmim][PF6] ionic liquids is also temperature-dependent. As temperature increases, the kinetic energy of the ions increases, leading to higher diffusion coefficients. This relationship is often described by the Stokes-Einstein equation, although deviations are observed, particularly at lower temperatures. u-tokyo.ac.jp

Dynamics of Ion Association and Transient Aggregate Formation in Imidazolium-Based Ionic Liquids

In this compound, the constituent ions are not uniformly distributed but can form transient associations and aggregates. These aggregates can range from simple ion pairs to larger clusters. The formation and dissolution of these aggregates are dynamic processes that play a crucial role in the properties of the ionic liquid.

For imidazolium-based ionic liquids with long alkyl chains (n > 8), there is a pronounced tendency for self-aggregation. nih.gov This is driven by a combination of electrostatic interactions in the polar regions and hydrophobic interactions between the long nonyl chains in the nonpolar domains. The [C9mim]⁺ cations can arrange themselves in such a way that their nonyl chains are segregated from the charged imidazolium rings and the [PF6]⁻ anions, leading to a nanostructured liquid.

The dynamics of these aggregates are complex. Ion pairs can form and dissociate on a picosecond timescale. Larger aggregates will have longer lifetimes and slower dynamics. The presence of these aggregates can lead to a reduction in the number of free charge carriers, which in turn affects the ionic conductivity of the liquid.

The table below summarizes the key interactions and their influence on aggregation in [C9mim][PF6].

| Interaction Type | Participating Moieties | Consequence |

| Electrostatic (Coulombic) | [C9mim]⁺ and [PF6]⁻ | Primary driving force for ion pairing and aggregation. |

| Hydrogen Bonding | Imidazolium C-H and [PF6]⁻ F | Contributes to the stability and specific geometry of ion pairs. |

| van der Waals | Nonyl chains of [C9mim]⁺ | Promotes the formation of nonpolar domains and self-aggregation. |

Correlating Molecular Dynamics with Macroscopic Transport Phenomena in Ionic Liquid Systems

The microscopic dynamics of this compound are directly linked to its macroscopic transport properties, such as viscosity and ionic conductivity. Understanding these correlations is essential for the rational design of ionic liquids for specific applications.

Viscosity: The viscosity of [C9mim][PF6] is significantly influenced by the strong intermolecular forces and the entanglement of the long nonyl chains. The slow reorientational dynamics of the alkyl chain, as identified in molecular dynamics simulations, is a major contributor to the high viscosity of this ionic liquid. u-tokyo.ac.jp As temperature increases, the increased kinetic energy allows for faster molecular motions, leading to a decrease in viscosity.

Ionic Conductivity: The ionic conductivity is determined by the number of charge carriers and their mobility. The formation of neutral ion pairs and larger aggregates reduces the number of effective charge carriers, thus lowering the conductivity. The mobility of the ions is related to their diffusion coefficients. The factors that hinder translational diffusion, such as strong ion-ion interactions and the formation of nanodomains, also lead to lower ionic conductivity.

A key observation in [Cnmim][PF6] ionic liquids is the breakdown of the Stokes-Einstein relation at low temperatures. u-tokyo.ac.jp This relation predicts a direct proportionality between the diffusion coefficient and the inverse of the viscosity. The breakdown of this relationship suggests a decoupling of translational and rotational dynamics at lower temperatures. This decoupling is influenced by the length of the alkyl chain. u-tokyo.ac.jp

The following table provides a qualitative correlation between molecular dynamics and macroscopic properties for [C9mim][PF6].

| Molecular Dynamic Process | Macroscopic Property | Correlation |

| Slow alkyl chain reorientation | Viscosity | Increased viscosity due to entanglement and slow structural relaxation. |

| Ion pair and aggregate formation | Ionic Conductivity | Reduced conductivity due to a decrease in free charge carriers. |

| Translational diffusion of ions | Ionic Conductivity | Direct relationship; slower diffusion leads to lower conductivity. |

| Decoupling of translational and rotational dynamics | Stokes-Einstein Relation | Breakdown of the relation at low temperatures, indicating complex transport mechanisms. |

Academic Applications and Research Contexts As a Functional Medium

Role as Reaction Media in Advanced Organic Synthesis and Catalysis

The utility of 1-methyl-3-nonylimidazolium hexafluorophosphate (B91526) as a solvent in chemical reactions is an area of active investigation. Its non-volatile nature and ability to dissolve a wide range of organic and inorganic compounds make it an attractive alternative to traditional volatile organic solvents.

Investigation of 1-Methyl-3-nonylimidazolium Hexafluorophosphate in Catalytic Processes (e.g., Hydroformylation, Friedel-Crafts Alkylation)

Similarly, in Friedel-Crafts alkylation, a fundamental reaction in organic synthesis for forming carbon-carbon bonds, ionic liquids have been explored as both catalysts and solvents. The acidic nature of some ionic liquids or their ability to dissolve Lewis acid catalysts makes them suitable for these reactions. The choice of the alkyl chain length on the cation can modulate the solubility of reactants and the stability of intermediates, thereby influencing the reaction rate and selectivity. Although direct experimental data for the nonyl derivative is not widely available, the trends observed with shorter alkyl chains suggest that the increased lipophilicity of the nonyl group could enhance the solubility of nonpolar reactants.

Research on Polymerization Kinetics and Product Control in Ionic Liquid Media

The use of ionic liquids as media for polymerization reactions has been shown to offer several advantages, including improved control over polymer properties and enhanced reaction rates. Studies on the free-radical solution polymerization of methyl methacrylate (B99206) in 1-butyl-3-methylimidazolium hexafluorophosphate have demonstrated a significant increase in both the degree and rate of polymerization compared to conventional organic solvents like benzene. This is attributed to the unique solvent environment provided by the ionic liquid, which can stabilize the propagating radical species.

The kinetics of polymerization are influenced by the viscosity and polarity of the ionic liquid, which are directly affected by the structure of the cation and anion. An increase in the alkyl chain length of the 1-alkyl-3-methylimidazolium cation generally leads to an increase in viscosity, which can impact the diffusion of monomers and radicals, thereby affecting the polymerization kinetics. While specific kinetic data for polymerization in this compound is not prevalent in the literature, it is anticipated that the longer nonyl chain would result in a more viscous medium compared to its shorter-chain counterparts, potentially leading to different kinetic profiles and polymer characteristics. Research in this area aims to understand how to tune the properties of the ionic liquid to achieve desired polymer molecular weights and distributions. rsc.org

Exploration of Enzyme Stability and Catalytic Activity in Biphasic Ionic Liquid Systems

Biphasic systems composed of an aqueous phase and an ionic liquid phase are of great interest for enzymatic reactions. These systems can enhance the stability and activity of enzymes, particularly for reactions involving hydrophobic substrates. The ionic liquid phase can serve as a reservoir for the substrate and product, while the enzyme remains in the aqueous phase, facilitating catalyst recovery and reuse.

The stability and catalytic activity of enzymes in the presence of ionic liquids are highly dependent on the nature of the ionic liquid, including the length of the alkyl chain on the cation. Research has shown that the hydrophobicity of the ionic liquid plays a crucial role. For some enzymes, increased hydrophobicity of the ionic liquid can lead to enhanced stability and activity. However, for others, a longer alkyl chain on the imidazolium (B1220033) cation can lead to increased enzyme deactivation. For example, studies on laccase have shown that its inactivation increases with the length of the alkyl chain in 1-alkyl-3-methylimidazolium chloride ionic liquids. The interaction between the ionic liquid and the enzyme is complex and can involve electrostatic and hydrophobic interactions that may alter the enzyme's conformation and catalytic function. While direct studies on this compound are limited, the general trends suggest that the nonyl group would impart significant hydrophobicity to the ionic liquid, which could have a pronounced effect on enzyme stability and activity in biphasic systems.

Engineering of Separation Processes Utilizing this compound

The unique properties of this compound also make it a promising candidate for various separation processes, including the extraction of metal ions and organic compounds.

Research on Chelate Extraction Mechanisms for Divalent Metal Cations

The extraction of metal ions from aqueous solutions is a critical process in hydrometallurgy and waste treatment. Ionic liquids have emerged as effective solvents for liquid-liquid extraction of metal ions, often in conjunction with a chelating agent. The mechanism of extraction involves the formation of a metal-chelate complex that is preferentially soluble in the ionic liquid phase.

Studies on a series of 1-alkyl-3-methylimidazolium hexafluorophosphates (with alkyl groups being butyl, hexyl, and octyl) have demonstrated their high performance for the extraction of divalent metal cations such as Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, and Pb²⁺ using 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione as the chelating agent. researchgate.net The extraction efficiency is influenced by the hydrophobicity of the ionic liquid, which generally increases with the length of the alkyl chain on the cation. This suggests that this compound, with its longer nonyl chain, would likely exhibit high extraction efficiencies for these metal ions. The extracted species can be either neutral hydrated complexes or anionic complexes, depending on the metal ion. researchgate.net The ability to back-extract the metals into an acidic solution allows for the recovery of the metal and the regeneration of the ionic liquid. researchgate.net

Below is a representative data table illustrating the extraction percentages of various divalent metal cations using a closely related ionic liquid, 1-octyl-3-methylimidazolium hexafluorophosphate, which provides an indication of the expected performance of the nonyl derivative.

| Metal Cation | Extraction Percentage (%) with [omim][PF6] |

|---|---|

| Mn²⁺ | >99 |

| Co²⁺ | >99 |

| Ni²⁺ | 98.5 |

| Cu²⁺ | >99 |

| Zn²⁺ | >99 |

| Cd²⁺ | >99 |

| Pb²⁺ | >99 |

Studies on Liquid-Liquid Extraction Efficiencies for Various Organic Compounds

This compound and related ionic liquids are also being investigated for the liquid-liquid extraction of various organic compounds from aqueous or non-aqueous streams. Their ability to be tailored for specific separation tasks by modifying the cation and anion makes them versatile solvents.

The extraction efficiency of organic compounds is governed by the partitioning of the solute between the ionic liquid and the other liquid phase. This partitioning is influenced by factors such as the polarity, hydrophobicity, and hydrogen bonding capabilities of the ionic liquid. The long nonyl chain in this compound imparts a significant degree of hydrophobicity, making it potentially effective for the extraction of nonpolar organic compounds from aqueous solutions. Conversely, it could be used to extract polar compounds from nonpolar organic solvents. Research in this area focuses on determining the distribution coefficients and selectivity for various solutes to assess the feasibility of using these ionic liquids in industrial separation processes. For example, imidazolium-based ionic liquids have been studied for the extraction of aromatic compounds from aliphatic hydrocarbons, a challenging separation in the petrochemical industry. The efficiency of this separation is often found to increase with the alkyl chain length on the cation up to a certain point, after which steric hindrance may play a role.

Electrochemical Research Systems Utilizing this compound

The utility of this compound in electrochemical devices such as batteries and supercapacitors is fundamentally linked to its ion transport properties and ionic conductivity. Ionic conductivity (σ) is a measure of a material's ability to conduct electric current via the movement of ions. It is a critical parameter for electrolytes, as it directly impacts the internal resistance and power capabilities of an electrochemical cell.

The conductivity of an ionic liquid is determined by the charge, size, and mobility of its constituent ions, as well as the viscosity of the medium. For this compound, the charge carriers are the 1-methyl-3-nonylimidazolium ([C₉MIM]⁺) cation and the hexafluorophosphate ([PF6]⁻) anion. The mobility of these ions is inversely related to the viscosity of the ionic liquid and the size of the ions themselves.

The length of the alkyl chain on the imidazolium cation has a pronounced effect on these properties. As the alkyl chain length increases from shorter variants (e.g., butyl or hexyl) to the nonyl group, the van der Waals interactions between the cations become stronger. This leads to a significant increase in the viscosity of the ionic liquid. Consequently, the mobility of the ions is reduced, resulting in lower ionic conductivity. While specific data for the nonyl derivative is not widely published, data for homologous compounds clearly demonstrates this trend. For example, 1-hexyl-3-methylimidazolium (B1224943) hexafluorophosphate ([C₆mim][PF₆]) has a reported conductivity of 0.80 mS/cm at 30 °C. iolitec.de It is expected that the conductivity of the nonyl ([C₉MIM]⁺) analogue would be lower under the same conditions due to its higher viscosity.

The following table presents physicochemical property data for a closely related imidazolium hexafluorophosphate ionic liquid to provide a comparative reference.

| Compound | Property | Value | Temperature (°C) | Reference |

| 1-Hexyl-3-methylimidazolium hexafluorophosphate | Conductivity | 0.80 mS/cm | 30 | iolitec.de |

| 1-Hexyl-3-methylimidazolium hexafluorophosphate | Viscosity | 465 cP | 25 | iolitec.de |

| 1-Hexyl-3-methylimidazolium hexafluorophosphate | Density | 1.30 g/cm³ | 23 | iolitec.de |

The performance of energy storage systems like supercapacitors and batteries is critically dependent on the phenomena occurring at the interface between the electrode and the electrolyte. When this compound is used as an electrolyte, a unique and complex interface, known as the electric double layer (EDL), forms at the surface of the charged electrode.

Upon the application of a potential, the ions of the ionic liquid arrange themselves into a distinct, layered structure at the electrode surface to screen the surface charge. Unlike traditional electrolytes where the EDL is described by a simple diffuse layer of ions, the interface in ionic liquids is characterized by a more structured, alternating arrangement of cations and anions that can extend several nanometers into the bulk liquid.

Studies on similar ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]), on electrode surfaces like highly oriented pyrolytic graphite (B72142) (HOPG), have elucidated this structure. At a given potential, a layer of counter-ions is strongly adsorbed directly onto the electrode surface, which may be followed by subsequent layers of co-ions and counter-ions with decaying charge density.

The long nonyl chain of the 1-methyl-3-nonylimidazolium cation is expected to significantly influence the structure and properties of this interfacial region. The bulky, non-polar alkyl chains can lead to steric effects that alter the packing density of the ions at the surface. This can affect the differential capacitance of the EDL, which is a key parameter determining the energy storage capacity of a supercapacitor. Furthermore, slow interfacial processes, such as the rearrangement of the surface structure or the specific adsorption and reorientation of the long-chain cations, can occur. These slow dynamics can impact the charge-discharge rate capabilities of the energy storage device.

The electrochemical stability window (ESW) is a critical parameter for any electrolyte, as it defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. A wide electrochemical window is essential for high-voltage energy storage devices. The standard methodology for determining the ESW of an ionic liquid like this compound involves voltammetric techniques, primarily Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).

This determination is carried out using a three-electrode electrochemical cell configuration. The cell consists of:

A Working Electrode (WE): Typically an inert material with a well-defined surface area, such as glassy carbon, platinum, or gold. The electrochemical reactions of the ionic liquid (oxidation and reduction) are measured at this electrode.

A Reference Electrode (RE): Provides a stable potential against which the potential of the working electrode is measured. Common reference electrodes include silver/silver ion (Ag/Ag⁺) or a ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

A Counter Electrode (CE): Also made of an inert material (like a platinum wire or mesh), it completes the electrical circuit and allows current to flow without participating in the primary reaction being studied at the working electrode.

To determine the ESW, the potential of the working electrode is scanned from the open-circuit potential towards both positive (anodic) and negative (cathodic) values. The anodic limit is identified as the potential at which a sharp increase in current is observed, corresponding to the oxidation of the anion (hexafluorophosphate). Similarly, the cathodic limit is the potential at which a sharp increase in current in the opposite direction occurs, corresponding to the reduction of the cation (1-methyl-3-nonylimidazolium). The difference between the anodic and cathodic limits defines the electrochemical stability window. A current density cutoff (e.g., 0.1 or 1.0 mA/cm²) is typically used to define these limits consistently. For related imidazolium hexafluorophosphate ionic liquids, the electrochemical window is generally wide, with values often reported to be in the range of 4 to 5.5 volts.

Research in Bio-related Applications

The potential of ionic liquids, including this compound, as transdermal drug delivery enhancers is an active area of research. Methodological rigor is crucial to accurately assess their efficacy and mechanism of action. The primary goal of these studies is to quantify the ability of the ionic liquid to increase the permeation of a specific drug through the skin's primary barrier, the stratum corneum.

Standard in vitro permeation studies are the cornerstone of this research. These experiments are typically conducted using Franz diffusion cells . This apparatus consists of a donor chamber and a receptor chamber, between which a sample of excised skin is mounted. Porcine or rat skin is often used as a model for human skin due to structural similarities.

Experimental Setup: The drug formulation, containing the active pharmaceutical ingredient and the ionic liquid as a potential enhancer, is placed in the donor chamber in contact with the stratum corneum.

Receptor Phase: The receptor chamber is filled with a phosphate-buffered saline solution, often with a small amount of organic solvent to maintain sink conditions, which is kept at a constant temperature (typically 32°C or 37°C) and continuously stirred.

Sampling and Analysis: At predetermined time intervals, samples are withdrawn from the receptor chamber and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to determine the concentration of the drug that has permeated through the skin.

To understand the mechanism by which the ionic liquid enhances permeation, several biophysical and imaging techniques are employed to study its effect on the stratum corneum:

Attenuated Total Reflection-Fourier Transform Infrared Spectroscopy (ATR-FTIR): This technique is used to investigate changes in the organization of the intercellular lipids in the stratum corneum. A shift in the C-H stretching vibration peaks can indicate a fluidization of the lipid bilayers, which is a common mechanism for permeation enhancers.

Confocal Laser Scanning Microscopy (CLSM): By using fluorescently labeled drugs or probes, CLSM can visualize the pathways of penetration through the skin, helping to determine whether the enhancement occurs via a transcellular (through the cells) or intercellular (between the cells) route.

Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of the skin surface, allowing researchers to observe changes in the morphology and integrity of the corneocytes and lipid matrix after treatment with the ionic liquid.

These combined methodologies provide a comprehensive evaluation of an ionic liquid's potential as a transdermal permeation enhancer, offering both quantitative data on enhancement efficacy and qualitative insights into the underlying mechanisms.

Investigation of Biocatalytic Processes in this compound Systems

However, the existing body of research on similar imidazolium hexafluorophosphate ionic liquids with varying alkyl chain lengths allows for some general inferences regarding the potential behavior of enzymes in [C9MIM][PF6]. The length of the alkyl chain on the imidazolium cation is a critical factor that influences the physicochemical properties of the ionic liquid, such as its hydrophobicity, viscosity, and ability to interact with biomolecules. These properties, in turn, significantly impact enzyme structure, function, and stability.

Studies on imidazolium-based ionic liquids with different alkyl substituents have shown that an increase in chain length can have varied effects on enzyme activity. For instance, longer alkyl chains increase the hydrophobicity of the ionic liquid. This can lead to stronger hydrophobic interactions with the enzyme's surface, which may disrupt the enzyme's native conformation and lead to a decrease in catalytic activity. nih.gov The increased viscosity associated with longer alkyl chains can also introduce mass transfer limitations, slowing down the reaction rate.

Conversely, for certain applications, the surfactant-like properties of imidazolium salts with longer alkyl chains have been explored to create microenvironments that can enhance enzyme performance. For example, in aqueous mixtures, long-chain imidazolium salts can form micelles that may favorably influence enzyme activity at the interface.

Given the absence of direct experimental data for biocatalytic reactions in this compound, the following table provides a conceptual framework based on general trends observed in related ionic liquids. It is important to note that these are extrapolated trends and not empirical data for [C9MIM][PF6].

Table 1: Anticipated Effects of Increased Alkyl Chain Length (e.g., Nonyl vs. Butyl) on Biocatalytic Parameters in Imidazolium Hexafluorophosphate Ionic Liquids

| Parameter | Anticipated Effect in [C9MIM][PF6] compared to shorter chains (e.g., [BMIM][PF6]) | Rationale |

| Enzyme Stability | Potentially Decreased | Increased hydrophobic interactions between the nonyl chain and the enzyme surface may lead to protein unfolding and deactivation. nih.gov |

| Reaction Rate | Potentially Decreased | Higher viscosity of the medium can lead to increased mass transfer limitations for substrates and products. |

| Substrate Solubility (for non-polar substrates) | Potentially Increased | Higher hydrophobicity of the ionic liquid can improve the solubility of non-polar organic substrates. |

| Product Inhibition | Variable | Dependent on the specific properties of the product and its interaction with the ionic liquid. |

It is crucial to emphasize that these are generalized expectations, and the actual performance of a specific enzyme in this compound would need to be determined empirically. The optimal alkyl chain length is often enzyme and reaction-specific, representing a trade-off between solvent properties that favor substrate solubility and those that maintain enzyme stability and activity. Future research is required to elucidate the specific characteristics of [C9MIM][PF6] as a medium for biocatalysis and to generate the detailed findings necessary for a comprehensive assessment.

Future Research Directions and Unexplored Avenues

Integration of Multi-Scale Modeling and Advanced Experimental Techniques for Comprehensive Understanding

A significant frontier in the study of 1-methyl-3-nonylimidazolium hexafluorophosphate (B91526) lies in the synergy between computational modeling and advanced experimental validation. Multi-scale modeling, which bridges quantum mechanical, atomistic, and coarse-grained simulations, is crucial for a holistic understanding of its behavior across different length and time scales.

Future research should focus on developing highly accurate force fields specifically parameterized for the 1-methyl-3-nonylimidazolium cation with the hexafluorophosphate anion. Molecular dynamics (MD) simulations using such force fields can elucidate microscopic structural details, such as the nanoscale segregation of the nonyl chains and the organization of the charged imidazolium (B1220033) rings and anions. esrf.fr These simulations can predict bulk properties like density, viscosity, and diffusion coefficients, which can then be rigorously compared with experimental data. nih.govmdpi.com Furthermore, Density Functional Theory (DFT) studies can provide precise insights into the electronic structure and interaction energies between the cation and anion, helping to explain the compound's thermal and chemical stability. nih.gov

The integration of these computational predictions with advanced experimental techniques is paramount. Techniques such as small-angle X-ray scattering (SAXS) and neutron scattering can experimentally verify the nanoscale structural heterogeneities predicted by simulations. esrf.fr This combined approach will provide a comprehensive picture, linking molecular interactions to macroscopic properties and enabling a more rational design of ionic liquid-based systems.

Development of Novel Functionalized 1-Methyl-3-nonylimidazolium Cation Derivatives for Specific Applications

The inherent "designability" of ionic liquids offers a compelling research avenue focused on creating novel, task-specific derivatives of the 1-methyl-3-nonylimidazolium cation. By introducing specific functional groups onto the nonyl alkyl chain, the properties and utility of the ionic liquid can be precisely tailored for specialized applications.

Future synthetic efforts could explore the incorporation of various functionalities to create a new generation of "task-specific ionic liquids" (TSILs). researchgate.net For instance, attaching amine or nitrile groups could enhance CO2 capture capabilities, while incorporating ether or hydroxyl groups could modify solvent properties and improve cellulose (B213188) dissolution. researchgate.netnih.gov Introducing acidic or basic moieties could create dual solvent-catalyst systems, streamlining chemical processes. rsc.org The table below outlines potential functionalizations and their targeted applications.

Table 1: Potential Functional Groups for Cation Derivatives and Their Applications

| Functional Group | Potential Application | Rationale |

|---|---|---|

| Amine (-NH2) | CO2 Capture, Catalysis | The amine group can chemically react with CO2, increasing absorption capacity. It can also act as a basic catalyst. |

| Nitrile (-CN) | CO2 Capture, Electrochemical Applications | The nitrile group can enhance CO2-philicity and may improve electrochemical stability and conductivity. nih.gov |

| Hydroxyl (-OH) | Cellulose Dissolution, Biocompatibility | The hydroxyl group can form hydrogen bonds, aiding in the dissolution of biopolymers like cellulose. researchgate.net |

| Carboxylic Acid (-COOH) | Metal Extraction, Acid Catalysis | The acidic proton can be used for cation exchange in metal extraction processes or to catalyze acid-mediated reactions. researchgate.net |

Systematic studies on how these functional groups affect key properties like viscosity, thermal stability, and toxicity will be essential for their practical implementation.

Exploration of New Anion Combinations with the 1-Methyl-3-nonylimidazolium Cation to Tune Properties

While the hexafluorophosphate ([PF6]⁻) anion is common, its properties are not always optimal. A vast area for future research is the systematic exploration of alternative anions paired with the 1-methyl-3-nonylimidazolium cation. The choice of anion has a profound impact on the resulting ionic liquid's physical and chemical properties, including its melting point, viscosity, hydrophobicity, and thermal stability. rsc.orgresearchgate.net

Future investigations should involve synthesizing and characterizing a broad range of 1-methyl-3-nonylimidazolium salts with different anions. This would allow for the creation of a comprehensive property database, enabling researchers to select the optimal anion for a specific task. For example, replacing [PF6]⁻ with bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻) often leads to lower viscosity and increased thermal stability, while using anions like tetrafluoroborate (B81430) ([BF4]⁻) or dicyanamide (B8802431) ([N(CN)2]⁻) can significantly alter water miscibility and electrochemical windows. rsc.orgmdpi.com

Table 2: Influence of Different Anions on Ionic Liquid Properties

| Anion | Common Abbreviation | Expected Impact on Properties (relative to [PF6]⁻) |

|---|---|---|

| Bis(trifluoromethylsulfonyl)imide | [Tf2N]⁻ or [NTf2]⁻ | Lower viscosity, lower melting point, higher thermal stability, hydrophobic. rsc.org |

| Tetrafluoroborate | [BF4]⁻ | Higher water miscibility, lower thermal stability. mdpi.com |

| Dicyanamide | [N(CN)2]⁻ | Low viscosity, low melting point. |

| Trifluoromethanesulfonate | [OTf]⁻ or [TfO]⁻ | Moderate viscosity and thermal stability. |

This line of research is critical for overcoming the limitations of the [PF6]⁻ anion, such as its potential to release corrosive hydrofluoric acid in the presence of water, and for fine-tuning the ionic liquid for applications ranging from lubrication to battery electrolytes.

Advanced Characterization Techniques for In-Situ Process Monitoring in Ionic Liquid Systems

To fully understand and optimize processes involving 1-methyl-3-nonylimidazolium hexafluorophosphate, it is crucial to move beyond post-process analysis and utilize advanced techniques for in-situ, real-time monitoring. These methods can provide unprecedented insight into reaction mechanisms, interfacial phenomena, and material evolution as they occur.

Future research should increasingly employ techniques like in-situ X-ray Photoelectron Spectroscopy (XPS) to track chemical reactions at the vacuum-liquid interface, providing real-time data on the evolution of chemical states. aip.orgnih.gov For electrochemical applications, such as in batteries or electrodeposition, in-situ Scanning Electron Microscopy (SEM) can visualize morphological changes at the electrode surface, while in-situ Raman spectroscopy and digital holographic microscopy can monitor the development of ion concentration profiles near the electrode. rsc.orgmdpi.com These techniques provide direct, dynamic evidence of the processes that govern performance and degradation.

Table 3: Advanced In-Situ Characterization Techniques for Ionic Liquid Systems

| Technique | Information Gained | Example Application |

|---|---|---|

| In-Situ X-ray Photoelectron Spectroscopy (XPS) | Real-time changes in elemental composition and chemical states at interfaces. aip.orgnih.gov | Monitoring catalytic reactions or degradation pathways at the liquid surface. |

| In-Situ Scanning Electron Microscopy (SEM) | Dynamic morphological and structural evolution of materials. mdpi.com | Observing electrode expansion/contraction in a battery during charge/discharge cycles. |

| In-Situ Raman Spectroscopy | Vibrational modes of molecules, providing information on chemical structure and ion coordination. rsc.org | Tracking the formation of intermediates in a chemical reaction or changes in ion solvation. |

By applying these advanced characterization tools, researchers can gain a mechanistic understanding of complex processes, leading to more efficient and robust applications of this compound.

Sustainable Synthesis and Recycling Methodologies for this compound in Academic Research

For ionic liquids to be considered truly "green" alternatives, their entire lifecycle, from synthesis to disposal or recycling, must be environmentally benign. A critical area for future research is the development of sustainable synthesis and efficient recycling protocols for this compound.

Research into synthesis should focus on moving away from traditional multi-step processes that use volatile organic solvents. The development of one-pot syntheses in greener solvents like water or ethanol, or even solvent-free conditions, would significantly improve the environmental footprint of the compound. acs.org Furthermore, exploring synthesis routes that utilize renewable starting materials is a key long-term goal.